molecular formula C₁₃H₁₇N₃O₅ B1141204 Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside CAS No. 166907-09-1

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

Cat. No. B1141204
M. Wt: 295.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Benzyl-2,4-Diacetamido-2, 4,6-Tri-Deoxy-α(β) -D-Galactopyranoside, a related compound, involves starting from 1,6-anhydro-2,3-O-(4-methoxybenzylidene)-β-D-mannopyranose. The azide group is introduced by substituting the triflate group with lithium azide. Through a series of substitutions, oxidative openings, and reductions, the desired azido derivative is obtained, highlighting the complexity and precision required in the synthesis of such sugar derivatives (Hermans et al., 1987).

Molecular Structure Analysis

Crystallographic studies on similar molecules, such as methyl 2-azido-2-deoxy-4,6-O-benzylidene-β-D-galactopyranoside, provide insights into the molecular structure of azido-sugars. These studies help understand the effects of substituents like the azido group on the pyranose ring conformation, crucial for designing glycoconjugates with desired properties (Gururaja et al., 1998).

Scientific Research Applications

Chemical Synthesis of Cad-antigenic Determinant

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside plays a pivotal role in the chemical synthesis of complex molecules such as the desialylated human Cad-antigenic determinant. This synthesis involves several steps, including benzylidenation, selective oxidation, condensation, and catalytic hydrogenolysis (Catelani et al., 1986).

Glycosylation and Synthesis of Oligosaccharides

The compound is utilized in the synthesis of oligosaccharides and glycosylation processes. For instance, it has been used in the synthesis of the repeating unit of the O-specific cell wall polysaccharide of E. coli 058 and other complex glycosylated structures, highlighting its importance in the glycosylation process using reagent systems consisting of various chemicals (Koto et al., 1999).

Synthesis of Dermatan Sulfate Fragments

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside has been used in the synthesis of dermatan sulfate fragments. The process involves a sequence of chemical reactions, including isopropylidenation, benzylation, acid hydrolysis, and selective acetylation, demonstrating the compound's versatility in complex organic syntheses (Jacquinet & Sinaÿ, 1987).

Synthesis of Disaccharide Glycosyl Donors

This chemical also serves as a precursor in the synthesis of disaccharide glycosyl donors. These donors are essential for the introduction of specific glycosidic linkages in oligosaccharide synthesis, indicating the compound's crucial role in facilitating the assembly of complex sugar structures (Wilstermann & Magnusson, 1995).

Future Directions

“Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” has shown promising results in increasing human immunodeficiency virus (HIV) replication and viral outgrowth efficacy in vitro . This suggests potential future directions in HIV research and treatment strategies .

properties

IUPAC Name

(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c14-16-15-10-12(19)11(18)9(6-17)21-13(10)20-7-8-4-2-1-3-5-8/h1-5,9-13,17-19H,6-7H2/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPDOBJGGCDISD-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

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